

# A Comparative Analysis of Photostability: Tris-Biphenyl Triazine vs. Avobenzone

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## Compound of Interest

Compound Name: *Tris-biphenyl triazine*

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A Senior Application Scientist's Guide for Formulation and Development Professionals

In the pursuit of effective and reliable sun protection, the photostability of ultraviolet (UV) filters is a paramount concern. An ideal UV filter must not only absorb harmful radiation but also maintain its structural and functional integrity upon exposure to sunlight. This guide provides a detailed, evidence-based comparison of two prominent UV filters: **Tris-Biphenyl Triazine**, a modern, highly stable broad-spectrum absorber, and Avobenzone, a widely used but notoriously photolabile UVA filter. Understanding the fundamental differences in their photochemical behavior is critical for researchers and formulators aiming to develop next-generation sun care products with superior performance and safety profiles.

## Molecular and Photochemical Profiles: An Introduction to the Contestants

### Tris-Biphenyl Triazine (TBT)

Marketed as Tinosorb® A2B, **Tris-Biphenyl Triazine** (INCI: **Tris-Biphenyl Triazine**) is a new-generation organic UV filter from the triazine class.<sup>[1]</sup> Its large, complex structure is inherently robust. As a particulate filter, it is dispersed in the formulation as microfine particles, offering a dual mechanism of action: it absorbs UV radiation and converts it into less harmful thermal energy, and it also scatters a portion of the UV rays.<sup>[2]</sup>

- UV Absorption: TBT is distinguished by its high efficiency in the UVB and UVA2 (320-340 nm) ranges, a spectral area often inadequately covered by other filters.<sup>[1]</sup> Its absorption

peak is around 310 nm.[3]

- Inherent Photostability: The triazine core, coupled with its biphenyl side chains, creates an exceptionally stable molecule that efficiently dissipates absorbed energy without undergoing significant degradation.[4][5] Studies have demonstrated that its protective efficacy (both SPF and UVA-PF) shows no significant variation even after two hours of irradiation in a solar simulator.[4]

## Avobenzone

Avobenzone (INCI: Butyl Methoxydibenzoylmethane) is a dibenzoylmethane derivative that has been the gold standard for UVA protection for decades.[6] It is one of the few globally approved filters that provides substantial absorption across the entire UVA spectrum (320-400 nm), with a maximum absorption at approximately 357 nm.[7][8]

- UV Absorption: Its primary strength lies in its excellent coverage of the long-wave UVA1 region, which is responsible for deep skin penetration and photoaging.[9]
- Inherent Photoinstability: Despite its efficacy, Avobenzone's critical weakness is its profound lack of photostability.[6][10] Upon absorbing UV photons, the molecule becomes highly susceptible to chemical transformations that degrade its structure and eliminate its UV-absorbing capabilities.[9][11]

## The Core of the Matter: Mechanisms of Stability and Degradation

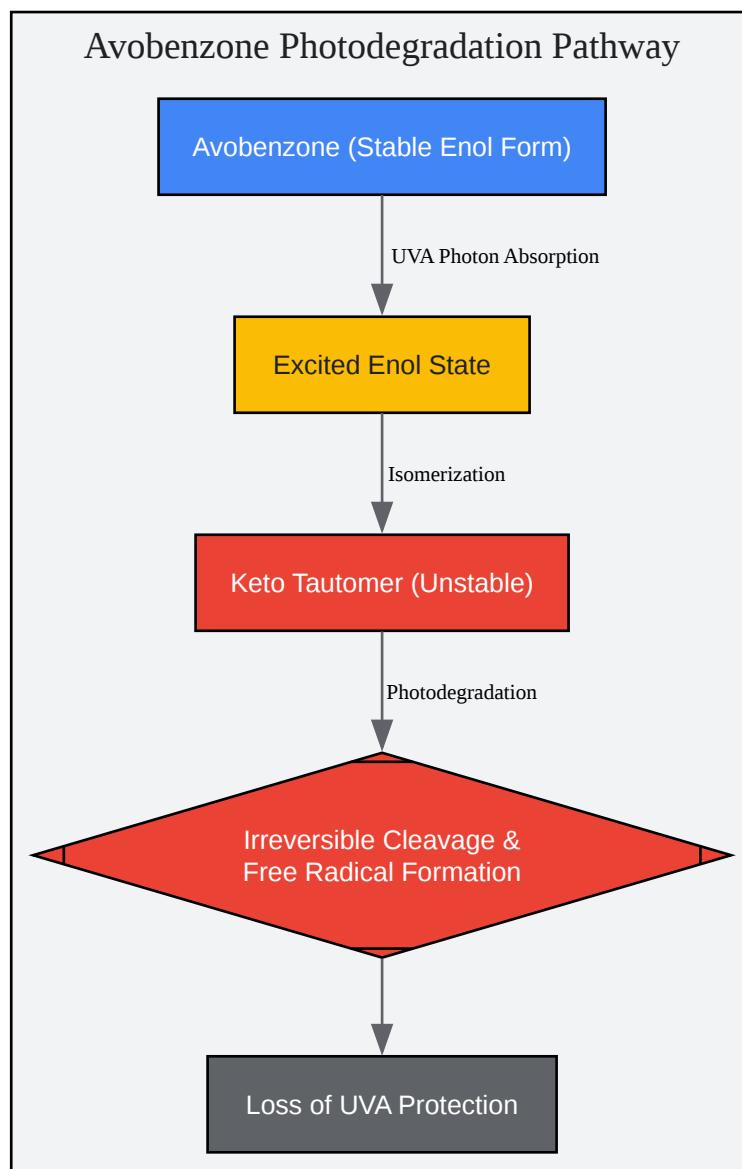
The disparity in photostability between these two molecules is rooted in their fundamental photochemical pathways following UV excitation.

## Avobenzone: A Pathway to Photodegradation

The instability of Avobenzone is a well-documented, multi-step process driven by its keto-enol tautomerism.[7][12] In its ground state, Avobenzone exists predominantly in a stable, chelated enol form, which is responsible for its UVA-absorbing properties.[13] However, UV exposure initiates a cascade of degradative reactions:

- Photoexcitation: The enol form absorbs a UVA photon, transitioning to an excited singlet state.[7]
- Isomerization: From this excited state, the molecule can transform into a less stable, non-UV-absorbing keto tautomer.[14][15]
- Photocleavage: This keto form is highly reactive and can undergo irreversible cleavage, breaking down into smaller chemical fragments like arylglyoxals and benzyls.[7][15] This process can generate free radicals, which not only signifies the loss of the filter itself but can also induce oxidative stress in the surrounding formulation and on the skin.[6][14]

The consequences are severe: a significant loss of UVA protection over a short period. Unstabilized Avobenzone can lose 36% of its absorptive capacity after just one hour of sunlight exposure.[8]



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**Figure 1.** Avobenzone's photochemical pathway leading to degradation.

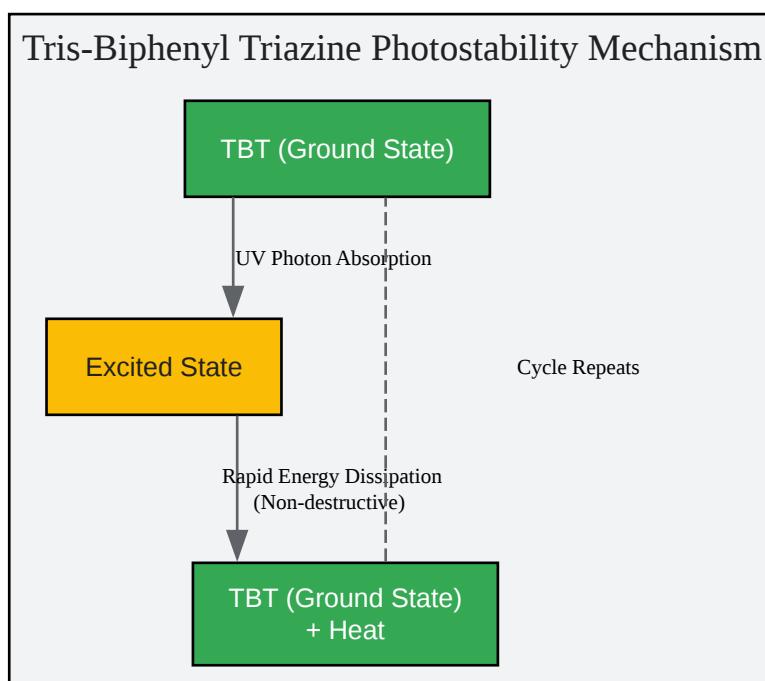
## Tris-Biphenyl Triazine: A Model of Resilience

In stark contrast, **Tris-Biphenyl Triazine**'s molecular architecture is designed for stability. Its deactivation mechanism allows it to return to its ground state without structural damage.

- Photoexcitation: The molecule absorbs a UVB or UVA2 photon.

- Efficient Energy Dissipation: The triazine structure facilitates a rapid and efficient conversion of the absorbed UV energy into harmless heat, which is then dissipated.[2]
- Return to Ground State: The molecule quickly returns to its original, stable state, ready to absorb another photon.

This cycle can be repeated numerous times without significant molecular breakdown, ensuring consistent and long-lasting UV protection.[4]

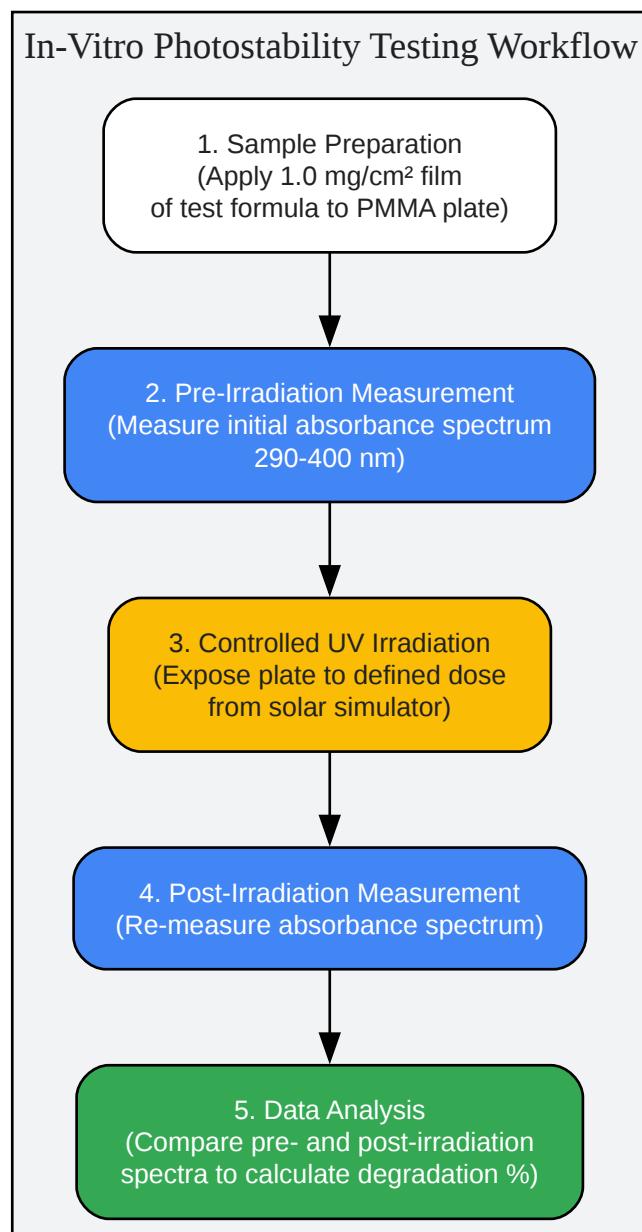


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**Figure 2. Tris-Biphenyl Triazine's stable energy dissipation cycle.**

## Experimental Protocol for In-Vitro Photostability Assessment

To quantify the photostability of UV filters, a standardized in-vitro methodology is essential. The following protocol, based on principles outlined in ISO 24443 and other published methods, provides a robust framework for comparison.[16][17]



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**Figure 3.** A standardized workflow for assessing UV filter photostability.

## Methodology

- Substrate and Sample Application:
  - Use standardized roughened polymethyl methacrylate (PMMA) plates as the substrate to mimic the skin's surface.[16]

- Prepare two simple o/w emulsions, one containing 3% Avobenzone and the other containing 10% **Tris-Biphenyl Triazine** dispersion.
- Apply the product evenly onto the PMMA plate at a concentration of 1.0 mg/cm<sup>2</sup>. Allow the film to dry for 30 minutes in a dark environment.[16]
- Spectrophotometric Measurements:
  - Measure the initial absorbance spectrum of each plate from 290 nm to 400 nm using a spectrophotometer equipped with an integrating sphere.[16] This is the pre-irradiation measurement.
- UV Irradiation:
  - Expose the plates to a controlled dose of UV radiation using a full-spectrum Xenon Arc Solar Simulator.[16] A typical irradiation period is 1 to 2 hours, delivering a defined UV dose.
- Post-Irradiation Measurement and Analysis:
  - After irradiation, re-measure the absorbance spectrum of each plate.
  - Calculate the Area Under the Curve (AUC) for the UVA range (320-400 nm) for both pre- and post-irradiation spectra.[18][19]
  - The percentage of photodegradation is calculated as: % Degradation =  $[1 - (AUC_{post} / AUC_{pre})] * 100$

## Quantitative Data Summary and Performance Comparison

Experimental data consistently demonstrate the superior photostability of **Tris-Biphenyl Triazine**.

Parameter	Tris-Biphenyl Triazine (Tinosorb® A2B)	Avobenzone
Chemical Class	1,3,5-Triazine[4]	Dibenzoylmethane[8]
Primary UV Range	UVB & UVA2 (Broad-Spectrum)[1][20]	UVA1 & UVA2[9][14]
Photochemical Pathway	Efficient, non-destructive energy dissipation[2]	Keto-enol tautomerization leading to photocleavage[12][13]
Photostability	Inherently High[3][4]	Inherently Low[6][10]
Typical Degradation	< 10% loss of absorbance after 2 hours of simulated sun exposure[4]	30-80% loss of absorbance after 1-2 hours (if unstabilized)[8][21]
Stabilization Required?	No. Stable on its own.	Yes. Requires photostabilizers (e.g., Octocrylene), quenchers, or encapsulation to be effective.[6][14]

## Formulation Implications and Expert Insights

The inherent instability of Avobenzone presents a significant challenge for formulators. To create a photostable product, Avobenzone must be combined with other specific ingredients, such as Octocrylene, which can quench its reactive excited state, or encapsulated in a protective matrix.[14][15] These strategies, while effective, add complexity and cost to development and can introduce their own potential drawbacks, such as the allergenic potential of some stabilizers.[15]

**Tris-Biphenyl Triazine**, by contrast, simplifies formulation. Its intrinsic stability eliminates the need for dedicated photostabilizing partners, granting formulators greater freedom and confidence in the final product's performance.[4] Its high efficiency means that lower concentrations can be used to achieve significant SPF and UVA protection, which is advantageous for both cost and sensory aesthetics.[4]

## Conclusion

While Avobenzone remains a valuable tool for achieving high UVA protection, its utility is fundamentally constrained by its photochemical fragility. It is a filter that requires careful and expert formulation to perform reliably.

**Tris-Biphenyl Triazine** represents a significant advancement in UV filter technology. Its exceptional, inherent photostability ensures that the protection stated on the label is the protection delivered on the skin, even after prolonged sun exposure. For researchers, scientists, and drug development professionals dedicated to creating the most effective and reliable sun protection, the evidence strongly supports the superiority of **Tris-Biphenyl Triazine** in terms of photostability, providing a more robust and dependable foundation for modern sunscreen formulations.

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